2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one
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Overview
Description
2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one is a synthetic organic compound with a complex structure It features a morpholine ring, a cyclopentyl group with a methoxy substituent, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group with a methoxy substituent can be introduced via a Grignard reaction or other organometallic methods.
Formation of the Butanone Moiety: The final step involves the formation of the butanone moiety, which can be achieved through various carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1-methoxycyclopentyl)acetate hydrochloride: This compound shares the methoxycyclopentyl group but differs in the rest of its structure.
Morpholine derivatives: Compounds with a morpholine ring, such as various substituted morpholines, share structural similarities.
Uniqueness
2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions and reactivity that may not be observed in similar compounds.
Properties
IUPAC Name |
2-[(2-methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-3-11(14(17)16-7-9-19-10-8-16)15-12-5-4-6-13(12)18-2/h11-13,15H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJPZECRLSYPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NC2CCCC2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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